molecular formula C7H16Cl2N2O B11808082 (S)-1-(Piperazin-2-yl)cyclopropanol dihydrochloride

(S)-1-(Piperazin-2-yl)cyclopropanol dihydrochloride

Cat. No.: B11808082
M. Wt: 215.12 g/mol
InChI Key: HEIABAHUPQDISY-ILKKLZGPSA-N
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Description

(S)-1-(Piperazin-2-yl)cyclopropanol dihydrochloride is a chemical compound that features a cyclopropanol ring attached to a piperazine moiety. This compound is often used in various scientific research applications due to its unique structural properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-1-(Piperazin-2-yl)cyclopropanol dihydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a piperazine derivative with a cyclopropanol precursor in the presence of a suitable catalyst. The reaction conditions often include specific temperatures, solvents, and pH levels to ensure the desired stereochemistry and yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of continuous flow reactors, automated systems, and stringent quality control measures to ensure consistency and safety.

Chemical Reactions Analysis

Types of Reactions

(S)-1-(Piperazin-2-yl)cyclopropanol dihydrochloride can undergo various chemical reactions, including:

    Oxidation: Conversion to corresponding ketones or aldehydes.

    Reduction: Formation of alcohols or amines.

    Substitution: Replacement of functional groups with other substituents.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide under acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Conditions may include the use of halogenating agents or nucleophiles in polar solvents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cyclopropanone derivatives, while reduction could produce cyclopropanol or piperazine derivatives.

Scientific Research Applications

(S)-1-(Piperazin-2-yl)cyclopropanol dihydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (S)-1-(Piperazin-2-yl)cyclopropanol dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may modulate the activity of these targets through binding or inhibition, leading to various biological effects. The exact pathways involved can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • (S)-2-(Piperazin-2-yl)acetonitrile dihydrochloride
  • (S)-2-(Piperazin-2-yl)ethanol dihydrochloride

Uniqueness

(S)-1-(Piperazin-2-yl)cyclopropanol dihydrochloride is unique due to its cyclopropanol ring, which imparts distinct chemical and biological properties compared to other piperazine derivatives. This uniqueness makes it valuable for specific research applications where these properties are advantageous.

Properties

Molecular Formula

C7H16Cl2N2O

Molecular Weight

215.12 g/mol

IUPAC Name

1-[(2S)-piperazin-2-yl]cyclopropan-1-ol;dihydrochloride

InChI

InChI=1S/C7H14N2O.2ClH/c10-7(1-2-7)6-5-8-3-4-9-6;;/h6,8-10H,1-5H2;2*1H/t6-;;/m0../s1

InChI Key

HEIABAHUPQDISY-ILKKLZGPSA-N

Isomeric SMILES

C1CC1([C@@H]2CNCCN2)O.Cl.Cl

Canonical SMILES

C1CC1(C2CNCCN2)O.Cl.Cl

Origin of Product

United States

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